molecular formula C16H12N4O4 B11064180 3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11064180
M. Wt: 324.29 g/mol
InChI Key: KYAZQCASRCIENV-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Pyridylmethyl Group: The final step involves coupling the oxadiazole intermediate with a pyridylmethyl group using appropriate coupling reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions may target the oxadiazole ring or the pyridylmethyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential candidate for the development of new therapeutic agents.

    Diagnostics: Use in diagnostic assays due to its specific binding properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Intermediate in the synthesis of other pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Uniqueness

3-(1,3-BENZODIOXOL-5-YL)-N-(4-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the combination of the benzodioxole and pyridylmethyl groups, which may confer specific biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(pyridin-4-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H12N4O4/c21-15(18-8-10-3-5-17-6-4-10)16-19-14(20-24-16)11-1-2-12-13(7-11)23-9-22-12/h1-7H,8-9H2,(H,18,21)

InChI Key

KYAZQCASRCIENV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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